![molecular formula C15H20O3Si B11845878 6-Benzofurancarboxaldehyde, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- CAS No. 831222-92-5](/img/structure/B11845878.png)
6-Benzofurancarboxaldehyde, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((tert-Butyldimethylsilyl)oxy)benzofuran-6-carbaldehyde is an organic compound that features a benzofuran ring substituted with a tert-butyldimethylsilyl (TBDMS) group and an aldehyde functional group. This compound is of interest in organic synthesis due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((tert-Butyldimethylsilyl)oxy)benzofuran-6-carbaldehyde typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The benzofuran ring can be constructed through various methods, including cyclization reactions of appropriate precursors. The aldehyde group is introduced via formylation reactions, often using reagents like dichloromethyl methyl ether (DCM) in the presence of a Lewis acid such as titanium tetrachloride (TiCl4).
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scalable versions of the laboratory synthesis methods. This includes the use of large-scale reactors for the protection, cyclization, and formylation steps, with careful control of reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-((tert-Butyldimethylsilyl)oxy)benzofuran-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The TBDMS group can be selectively removed under acidic conditions, such as treatment with tetrabutylammonium fluoride (TBAF).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, or other strong oxidizers.
Reduction: NaBH4, LiAlH4.
Substitution: TBAF, acidic conditions.
Major Products
Oxidation: 4-((tert-Butyldimethylsilyl)oxy)benzofuran-6-carboxylic acid.
Reduction: 4-((tert-Butyldimethylsilyl)oxy)benzofuran-6-methanol.
Substitution: Benzofuran-6-carbaldehyde (after TBDMS removal).
Applications De Recherche Scientifique
4-((tert-Butyldimethylsilyl)oxy)benzofuran-6-carbaldehyde is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: In the study of enzyme-catalyzed reactions involving aldehyde groups.
Medicine: Potential use in the synthesis of bioactive compounds with therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-((tert-Butyldimethylsilyl)oxy)benzofuran-6-carbaldehyde involves its reactivity due to the presence of the aldehyde group and the benzofuran ring. The aldehyde group can participate in nucleophilic addition reactions, while the benzofuran ring can undergo electrophilic aromatic substitution. The TBDMS group serves as a protecting group, allowing selective reactions at other sites of the molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-((tert-Butyldimethylsilyl)oxy)benzaldehyde: Similar structure but lacks the benzofuran ring.
4-((tert-Butyldimethylsilyl)oxy)benzofuran-6-methanol: Similar structure but with a primary alcohol instead of an aldehyde group.
Uniqueness
4-((tert-Butyldimethylsilyl)oxy)benzofuran-6-carbaldehyde is unique due to the combination of the benzofuran ring, the aldehyde group, and the TBDMS protecting group. This combination provides a versatile intermediate for further chemical transformations and applications in various fields.
Propriétés
Numéro CAS |
831222-92-5 |
|---|---|
Formule moléculaire |
C15H20O3Si |
Poids moléculaire |
276.40 g/mol |
Nom IUPAC |
4-[tert-butyl(dimethyl)silyl]oxy-1-benzofuran-6-carbaldehyde |
InChI |
InChI=1S/C15H20O3Si/c1-15(2,3)19(4,5)18-14-9-11(10-16)8-13-12(14)6-7-17-13/h6-10H,1-5H3 |
Clé InChI |
CMZQNHDWDNXMLL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C)(C)OC1=CC(=CC2=C1C=CO2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


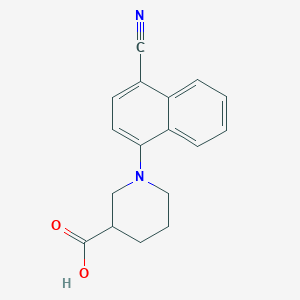


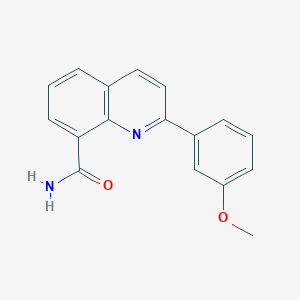
![4-Chloro-1-(4-methoxy-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11845843.png)
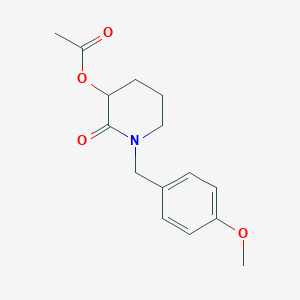
![9-Benzyl-1-oxa-6,9-diazaspiro[4.5]decane-7,8,10-trione](/img/structure/B11845851.png)
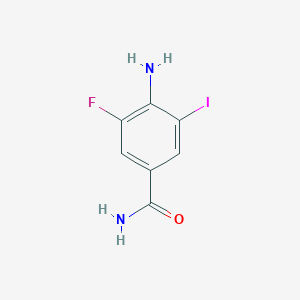
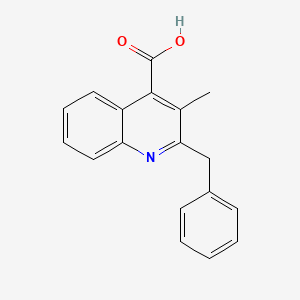
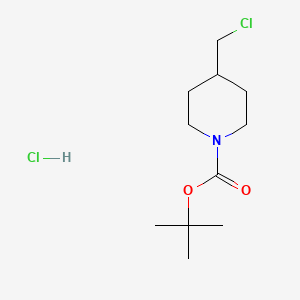

![2-((1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)oxy)pyrimidine-5-carboxylic acid](/img/structure/B11845859.png)
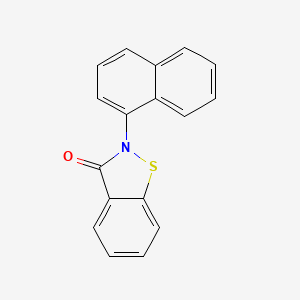
![2-[(E)-2-(4-chlorophenyl)vinyl]quinolin-8-ol](/img/structure/B11845870.png)
